molecular formula C9H7N3S B035031 Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine CAS No. 106723-67-5

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine

Cat. No.: B035031
CAS No.: 106723-67-5
M. Wt: 189.24 g/mol
InChI Key: URAPTMFGWMGVPN-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine is a nitrogen-containing heterocyclic compound that features a unique fusion of pyrrole, thiophene, and pyrazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a three-step process can be employed:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, it may inhibit specific kinases involved in cell signaling pathways, leading to its potential antitumor effects .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine is unique due to its specific ring structure, which combines elements of pyrrole, thiophene, and pyrazine

Properties

IUPAC Name

5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-10-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-6-1-3-12-7-2-4-13-9(7)11-5-8(6)12/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAPTMFGWMGVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(N=CC2=C1N)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618128
Record name Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106723-67-5
Record name Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine
Reactant of Route 2
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine
Reactant of Route 3
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine
Reactant of Route 4
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine
Reactant of Route 5
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Reactant of Route 6
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine

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